4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide
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Overview
Description
4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide is a complex organic compound that features a benzene sulfonamide core substituted with an ethylhexyl ether and a phenyl thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Sulfonamide formation: The final step involves the reaction of the thiazole derivative with a sulfonyl chloride to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying enzyme activity due to its sulfonamide group.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials, such as organic semiconductors for solar cells.
Mechanism of Action
The mechanism of action of 4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide depends on its application:
Biological Activity: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site.
Material Science: In organic semiconductors, the compound can facilitate charge transfer due to its conjugated system, improving the efficiency of devices like solar cells.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Ethylhexyl)oxy]phenyl derivatives: These compounds share the ethylhexyl ether group and are used in similar applications.
Thiazole derivatives: Compounds like 2,4-disubstituted thiazoles exhibit similar biological activities and are used in medicinal chemistry.
Properties
CAS No. |
332097-09-3 |
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Molecular Formula |
C23H28N2O3S2 |
Molecular Weight |
444.6 g/mol |
IUPAC Name |
4-(2-ethylhexoxy)-N-(4-phenyl-1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C23H28N2O3S2/c1-3-5-9-18(4-2)16-28-20-12-14-21(15-13-20)30(26,27)25-23-24-22(17-29-23)19-10-7-6-8-11-19/h6-8,10-15,17-18H,3-5,9,16H2,1-2H3,(H,24,25) |
InChI Key |
HVLAPVSPKNTFAU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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